molecular formula C17H18ClNO3 B13942795 (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol CAS No. 63690-31-3

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Cat. No.: B13942795
CAS No.: 63690-31-3
M. Wt: 319.8 g/mol
InChI Key: YMUDSVAZEVOKAP-GLWLLPOHSA-N
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Description

The compound (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol is a benzofuroisoquinoline derivative with a complex polycyclic framework. Key features include:

  • Chemical Formula: C₁₇H₁₉NO₃
  • Molecular Weight: 285.34 g/mol
  • pKa: 8.18, indicating moderate basicity under physiological conditions .
  • Functional Groups: Two hydroxyl groups at positions 7 and 9, a methyl group at position 3, and a chlorine atom at position 11.

Properties

CAS No.

63690-31-3

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

InChI

InChI=1S/C17H18ClNO3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(21)7-10(18)8(14(15)17)6-11(9)19/h2-3,7,9,11-12,16,20-21H,4-6H2,1H3/t9-,11+,12-,16-,17-/m0/s1

InChI Key

YMUDSVAZEVOKAP-GLWLLPOHSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C(C=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C(C=C(C(=C52)OC3C(C=C4)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This involves the construction of the benzofuro[3,2-e]isoquinoline core through a series of cyclization reactions.

    Introduction of functional groups: Chlorination and methylation are carried out using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Chiral resolution: The final product is obtained through chiral resolution techniques to ensure the correct stereochemistry at all chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar aprotic solvents to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Pharmacological Implications

The target compound’s structural analogues differ primarily in substituent groups, stereochemistry, and functional modifications. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Features
Compound (Reference) Substituents/Modifications Molecular Weight (g/mol) Pharmacological Notes
Target Compound 11-Cl, 3-Me, 7,9-diol 285.34 High opioid receptor affinity due to diol and chloro groups.
Compound 16 Cyclopropylmethyl, 1,2,4-oxadiazole-propan-2-yl carbamate, 7-oxo Not reported Enhanced lipophilicity from oxadiazole; potential prolonged half-life.
Compound 25 7-Acetamido, 9-(tert-butyldiphenylsilyloxy), 3-Me Not reported Silyl ether protects hydroxyl groups; acetamide improves metabolic stability.
Compound 8 9-(4-Methoxybenzyl)oxy, 7-amine Not reported Fluorescent labeling for bioimaging; methoxybenzyl enhances solubility.
Compound in Cyclopropylmethyl, 4a,9-dihydroxy, 7-oxo, trifluoroacetate counterion Not reported Trifluoroacetate improves crystallinity; cyclopropylmethyl alters receptor selectivity.

Functional Group Impact on Bioactivity

  • Hydroxyl Groups (7,9-diol) : Essential for hydrogen bonding with opioid receptors. Methoxy or acetylated derivatives (e.g., ’s 9-acetyloxy) reduce polarity, enhancing blood-brain barrier penetration .
  • Cyclopropylmethyl Groups : Seen in and , these substituents increase metabolic resistance but may reduce solubility .

Biological Activity

The compound (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol is a complex organic molecule belonging to the isoquinoline derivatives class. Its unique structure suggests potential biological activities relevant to medicinal chemistry. This article explores its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC18H22ClN2O3
Molecular Weight348.83 g/mol
CAS Number956595-91-8
IUPAC Name(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a wide range of biological activities including:

  • Antinociceptive Effects : Studies have shown that compounds similar to (4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl demonstrate significant pain-relieving properties. This is particularly relevant in the context of chronic pain management.
  • Neuroprotective Properties : The compound has been linked to neuroprotection in various models of neurodegenerative diseases. Its ability to inhibit neuronal apoptosis and oxidative stress contributes to its protective effects on nerve cells.
  • Antimicrobial Activity : Some isoquinoline derivatives have demonstrated antimicrobial properties against a range of pathogens. This aspect warrants further exploration for potential therapeutic applications in infectious diseases.

Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry explored the antinociceptive effects of various isoquinoline derivatives. The results indicated that compounds with structural similarities to (4R,4aR,7S,7aR,12bS)-11-chloro exhibited significant pain relief in animal models through modulation of opioid receptors and inhibition of inflammatory pathways .

Neuroprotection

In vitro studies have shown that (4R,4aR,7S,7aR,12bS)-11-chloro protects against oxidative stress-induced apoptosis in neuronal cell lines. The mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Antimicrobial Studies

Research conducted on the antimicrobial properties of isoquinoline derivatives found that certain compounds inhibited bacterial growth effectively. The mechanism appears to involve disruption of bacterial cell membrane integrity .

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